N-{[4-(furan-2-amido)phenyl]methyl}-1H-imidazole-1-carboxamide
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Overview
Description
N-{[4-(furan-2-amido)phenyl]methyl}-1H-imidazole-1-carboxamide is a synthetic compound with the molecular formula C16H14N4O3 and a molecular weight of 310.31 g/mol . This compound is characterized by the presence of a furan ring, an imidazole ring, and an amide linkage, making it a versatile molecule for various scientific applications.
Future Directions
While specific future directions for “N-{[4-(furan-2-amido)phenyl]methyl}-1H-imidazole-1-carboxamide” are not available in the search results, imidazoles are being increasingly used in a variety of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysis . This suggests that there is ongoing research and development in this area.
Mechanism of Action
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . The derivatives of imidazoles show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-2-amido)phenyl]methyl}-1H-imidazole-1-carboxamide typically involves the following steps:
Formation of the furan-2-amido intermediate: This step involves the reaction of furan-2-carboxylic acid with an amine to form the furan-2-amido intermediate.
Coupling with 4-(bromomethyl)phenylamine: The furan-2-amido intermediate is then coupled with 4-(bromomethyl)phenylamine under basic conditions to form the desired product.
Cyclization to form the imidazole ring: The final step involves cyclization under acidic or basic conditions to form the imidazole ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-2-amido)phenyl]methyl}-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The amide linkage can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted amides and imidazoles.
Scientific Research Applications
N-{[4-(furan-2-amido)phenyl]methyl}-1H-imidazole-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-{[4-(furan-2-amido)phenyl]methyl}-1H-imidazole-1-carboxamide analogs: Compounds with similar structures but different substituents on the furan or imidazole rings.
Furan-2-amido derivatives: Compounds with the furan-2-amido moiety but different core structures.
Imidazole-1-carboxamide derivatives: Compounds with the imidazole-1-carboxamide moiety but different substituents.
Uniqueness
This compound is unique due to its specific combination of the furan, phenyl, and imidazole moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
N-[[4-(furan-2-carbonylamino)phenyl]methyl]imidazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c21-15(14-2-1-9-23-14)19-13-5-3-12(4-6-13)10-18-16(22)20-8-7-17-11-20/h1-9,11H,10H2,(H,18,22)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAKLCPCYVDASS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)CNC(=O)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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